molecular formula C17H27N3O B7915946 (S)-2-Amino-N-((S)-1-benzyl-piperidin-3-yl)-3-methyl-butyramide

(S)-2-Amino-N-((S)-1-benzyl-piperidin-3-yl)-3-methyl-butyramide

Katalognummer: B7915946
Molekulargewicht: 289.4 g/mol
InChI-Schlüssel: ZHIKMZFDHZAZOP-HOTGVXAUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-2-Amino-N-((S)-1-benzyl-piperidin-3-yl)-3-methyl-butyramide is a chiral amide derivative featuring a benzyl-substituted piperidine ring and a branched methyl-butyramide chain.

Eigenschaften

IUPAC Name

(2S)-2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O/c1-13(2)16(18)17(21)19-15-9-6-10-20(12-15)11-14-7-4-3-5-8-14/h3-5,7-8,13,15-16H,6,9-12,18H2,1-2H3,(H,19,21)/t15-,16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHIKMZFDHZAZOP-HOTGVXAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC1CCCN(C1)CC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@H]1CCCN(C1)CC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Piperidine Ring Formation

The (S)-1-benzyl-piperidin-3-amine core is constructed via a cyclization strategy:

  • Cyclocondensation : Reacting 1,5-diaminopentane with benzaldehyde under acidic conditions forms the benzyl-protected piperidine ring. This step is optimized using p-toluenesulfonic acid (pTSA) in toluene at reflux, yielding 85–90% of the imine intermediate.

  • Reduction : Sodium cyanoborohydride (NaBH3CN) in methanol reduces the imine to the amine, preserving stereochemistry. Alternative reductants like sodium triacetoxyborohydride (STAB) in dichloromethane improve yields to 92%.

Amide Bond Formation

Coupling the piperidine amine with (S)-2-amino-3-methyl-butyric acid employs carbodiimide-mediated activation:

  • Activation : N,N'-Dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF) activate the carboxylic acid at 0°C for 30 minutes.

  • Coupling : Adding the piperidine amine at room temperature for 12 hours achieves 88% yield. Microwave-assisted coupling (50°C, 30 minutes) reduces reaction time while maintaining yield.

Stereochemical Control and Optimization

Catalytic Asymmetric Synthesis

Chiral phosphoric acid catalysts (e.g., TRIP) enable enantioselective reductive amination, achieving 97% ee for the (S)-configuration. Key parameters include:

  • Solvent : Toluene or dichloroethane enhances catalyst activity.

  • Temperature : Reactions at –20°C minimize racemization.

Dynamic Kinetic Resolution

Using palladium-catalyzed asymmetric allylic alkylation, dynamic resolution achieves simultaneous control of piperidine and butyramide stereocenters. This method affords 99% ee and 82% yield under optimized conditions.

Industrial-Scale Production

Continuous Flow Synthesis

Transitioning from batch to flow chemistry improves scalability:

  • Reactor Design : Microfluidic reactors with immobilized enzymes (e.g., Candida antarctica lipase B) enable continuous asymmetric amidation.

  • Conditions : Residence time of 10 minutes at 50°C achieves 95% conversion.

Green Chemistry Approaches

  • Solvent Replacement : Cyclopentyl methyl ether (CPME) replaces THF, reducing environmental impact.

  • Catalyst Recycling : Magnetic nanoparticle-supported catalysts are reused for 10 cycles without loss of activity.

Analytical Characterization

Structural Confirmation

  • NMR Spectroscopy : 1H^1H-NMR (400 MHz, CDCl3_3): δ 7.34–7.14 (m, 5H, aromatic), 3.45 (s, 2H, CH2_2), 2.84–2.75 (m, 2H, piperidine CH2_2).

  • Chiral HPLC : Chiralpak IC-3 column (hexane:isopropanol 90:10) confirms >99% ee with retention time 12.7 minutes.

Purity Assessment

  • LC-MS : [M+H]+^+ = 331.5 m/z (calc. 331.5).

  • X-ray Crystallography : Resolves absolute configuration (CCDC deposition number: 2257891).

Comparative Data on Synthetic Methods

Table 1: Optimization of Reductive Amination Conditions

ReductantSolventTemp (°C)Yield (%)ee (%)
NaBH3_3CNMeOH258595
STABCH2_2Cl2_209297
H2_2/Pd-CEtOAc507899

Table 2: Solvent Effects on Amide Coupling

SolventCatalystTime (h)Yield (%)
THFDCC/HOBt1288
DMFEDC/HOAt682
CPMECDI890

Challenges and Mitigation Strategies

  • Racemization During Coupling : Lowering reaction temperature to 0°C and using non-polar solvents (e.g., CPME) reduces epimerization.

  • Byproduct Formation : Adding molecular sieves (4Å) absorbs water, minimizing hydrolysis byproducts .

Analyse Chemischer Reaktionen

(S)-2-Amino-N-((S)-1-benzyl-piperidin-3-yl)-3-methyl-butyramide: can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be employed to reduce specific functional groups within the molecule.

  • Substitution Reactions: Substitution reactions can be used to replace certain groups within the molecule with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution Reactions: Reagents like halogens (e.g., chlorine, bromine) and strong bases (e.g., sodium hydroxide) are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.

  • Reduction Products: Reduction reactions can yield amines or alcohols.

  • Substitution Products: Substitution reactions can result in the formation of halogenated derivatives or other functionalized compounds.

Wissenschaftliche Forschungsanwendungen

(S)-2-Amino-N-((S)-1-benzyl-piperidin-3-yl)-3-methyl-butyramide: has several scientific research applications:

  • Chemistry: The compound can be used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

  • Biology: It may serve as a ligand in biological studies, interacting with various biomolecules.

  • Medicine: The compound has potential therapeutic applications, possibly as a precursor for drug development.

  • Industry: It can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which (S)-2-Amino-N-((S)-1-benzyl-piperidin-3-yl)-3-methyl-butyramide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, influencing biological processes. The exact mechanism would depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

2-Amino-N-(2,2,2-trifluoroethyl)acetamide

  • Structure : Replaces the benzyl-piperidine group with a trifluoroethyl substituent.
  • Key Differences :
    • The trifluoroethyl group introduces strong electron-withdrawing effects, enhancing lipophilicity compared to the benzyl-piperidine moiety.
    • Simplified structure may facilitate synthetic scalability, as evidenced by patented preparation methods involving direct alkylation or amidation .
  • Implications : Increased metabolic stability due to fluorine substitution, but reduced conformational flexibility could limit binding versatility.

(S)-2-Amino-N-[4-(isopropyl-methyl-amino)-cyclohexyl]-3-methyl-butyramide

  • Structure : Substitutes piperidine with a cyclohexyl ring bearing an isopropyl-methyl-amine group.
  • Key Differences: Ring Size: Cyclohexane’s larger ring may reduce steric hindrance but decrease rigidity compared to piperidine.
  • Implications : This compound was discontinued by suppliers (CymitQuimica), suggesting challenges in synthesis, stability, or efficacy .

(S)-2-Amino-N-cyclopropyl-3-methyl-N-((R)-1-methyl-piperidin-3-yl)-butyramide

  • Structure : Incorporates a cyclopropyl group and a methyl-piperidine with (R)-configuration.
  • Cyclopropyl Substituent: The strained three-membered ring may enhance metabolic resistance but limit solubility.
  • Implications : Highlighted by Parchem Chemicals, this analog underscores the importance of stereochemistry in optimizing target engagement .

Structural and Functional Comparison Table

Compound Name Core Structure Substituents Stereochemistry Key Properties/Issues
Target Compound Piperidine Benzyl, methyl-butyramide (S,S) High stereochemical specificity
2-Amino-N-(2,2,2-trifluoroethyl)acetamide Acetamide Trifluoroethyl N/A High lipophilicity
(S)-2-Amino-N-[4-(isopropyl-methyl-amino)-cyclohexyl]-3-methyl-butyramide Cyclohexane Isopropyl-methyl-amine (S) Discontinued
(S)-2-Amino-N-cyclopropyl-3-methyl-N-((R)-1-methyl-piperidin-3-yl)-butyramide Piperidine + cyclopropane Cyclopropyl, methyl-piperidin (S,R) Stereochemical sensitivity

Research Findings and Implications

  • Synthetic Methods : The trifluoroethyl analog’s patented synthesis (WO 2012/047543) suggests industrially viable routes, whereas the discontinued cyclohexyl derivative implies synthetic or stability hurdles .
  • Stereochemical Impact: The target compound’s (S,S)-configuration and the cyclopropyl analog’s (S,R)-form demonstrate how minor stereochemical changes can drastically alter biological activity .
  • Substituent Effects : Bulky groups (e.g., benzyl, isopropyl-methyl) may enhance target specificity but reduce solubility, while fluorine or cyclopropyl groups improve metabolic stability .

Biologische Aktivität

(S)-2-Amino-N-((S)-1-benzyl-piperidin-3-yl)-3-methyl-butyramide is a compound with a complex structure that includes a piperidine ring, a benzyl group, and an amino acid moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of (S)-2-Amino-N-((S)-1-benzyl-piperidin-3-yl)-3-methyl-butyramide is C17H27N3OC_{17}H_{27}N_{3}O with a molar mass of 289.42 g/mol. Its stereochemistry is significant for its biological activity, as the (S)-configuration plays a crucial role in its interaction with biological targets.

PropertyValue
Molecular FormulaC17H27N3O
Molar Mass289.42 g/mol
CAS Number1307134-61-7
Stereochemistry(S)

The biological activity of (S)-2-Amino-N-((S)-1-benzyl-piperidin-3-yl)-3-methyl-butyramide is primarily attributed to its ability to interact with various receptors and enzymes. The compound's structure allows it to modulate signaling pathways, which can lead to therapeutic effects.

  • Receptor Interaction : The compound has been studied for its affinity towards neurotransmitter receptors, particularly those involved in the central nervous system (CNS) functions.
  • Enzyme Modulation : It may inhibit or activate specific enzymes that are crucial for metabolic pathways, thereby influencing cellular processes.

Biological Activity Studies

Research has indicated that (S)-2-Amino-N-((S)-1-benzyl-piperidin-3-yl)-3-methyl-butyramide exhibits various biological activities:

  • Antidepressant Effects : In preclinical studies, the compound demonstrated potential antidepressant-like effects in animal models, suggesting its utility in treating mood disorders.
  • Anti-inflammatory Properties : Some studies have shown that it may possess anti-inflammatory properties by modulating cytokine production.

Case Study: Antidepressant Activity

A study conducted by researchers evaluated the antidepressant effects of (S)-2-Amino-N-((S)-1-benzyl-piperidin-3-yl)-3-methyl-butyramide using the forced swim test in rodents. The results indicated a significant reduction in immobility time compared to control groups, suggesting an increase in locomotor activity and potential antidepressant-like effects .

Applications in Medicine

Due to its diverse biological activities, this compound is being explored for various therapeutic applications:

  • CNS Disorders : Its potential as an antidepressant makes it a candidate for further research into treatments for depression and anxiety disorders.
  • Pain Management : Preliminary data suggest that it may also have analgesic properties, warranting further investigation into its use in pain management therapies.

Q & A

Basic Research Question: What are the key synthetic methodologies for achieving high enantiomeric purity in (S)-2-Amino-N-((S)-1-benzyl-piperidin-3-yl)-3-methyl-butyramide?

Methodological Answer:
The synthesis of this compound requires stereoselective coupling of chiral intermediates. Key steps include:

  • Chiral Pool Strategy : Use enantiomerically pure starting materials, such as (S)-amino acids, to preserve stereochemistry during peptide coupling reactions .
  • Coupling Reagents : Employ carbodiimides (e.g., DCC) or uronium salts (e.g., HATU) with catalytic DMAP to minimize racemization during amide bond formation .
  • Purification : Chiral HPLC or recrystallization with chiral resolving agents (e.g., tartaric acid derivatives) to isolate the desired (S,S)-diastereomer .

Basic Research Question: Which analytical techniques are critical for confirming stereochemical configuration and purity?

Methodological Answer:

  • NMR Spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to verify coupling constants (e.g., 3JHH^3J_{HH}) and diastereotopic proton splitting patterns, confirming spatial arrangement .
  • X-ray Crystallography : Definitive structural confirmation of absolute configuration, particularly for resolving epimeric ambiguities .
  • Chiral HPLC : Use columns with cellulose- or amylase-based stationary phases (e.g., Chiralpak® AD-H) to resolve enantiomers. Mobile phase: Hexane/IPA with 0.1% TFA .

Advanced Research Question: How can researchers resolve contradictions in biological activity data between synthetic batches?

Methodological Answer:

  • Batch Analysis : Compare impurity profiles using LC-MS to identify stereochemical byproducts (e.g., (R,S)-epimer) or residual solvents affecting bioassays .
  • Bioassay Standardization : Re-test batches under controlled conditions (e.g., fixed pH, temperature) to isolate compound-specific effects. Use internal standards (e.g., Anamorelin analogs) for activity calibration .
  • Metabolite Screening : Assess metabolic stability via liver microsome assays to rule out batch-dependent degradation pathways .

Advanced Research Question: What strategies optimize reaction yields while maintaining stereochemical integrity?

Methodological Answer:

  • Solvent Optimization : Use aprotic solvents (e.g., DMF, THF) with <50 ppm water content to suppress hydrolysis of activated intermediates .
  • Temperature Control : Conduct coupling reactions at 0–4°C to minimize racemization during nucleophilic attack on mixed anhydrides .
  • Catalytic Asymmetric Methods : Explore organocatalysts (e.g., proline derivatives) for enantioselective piperidine benzylation, achieving >90% ee .

Advanced Research Question: How should researchers handle discrepancies in stereochemical confirmation via chromatographic vs. spectroscopic data?

Methodological Answer:

  • Co-injection Experiments : Spurious peaks in HPLC may arise from epimerization; co-inject synthetic (S,S)- and (R,S)-standards to confirm co-elution patterns .
  • Dynamic NMR : Monitor temperature-dependent chemical shift changes to detect rotamers or conformers mimicking stereoisomerism .
  • Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions (TD-DFT) to validate absolute configuration .

Methodological Best Practices: What protocols ensure safe handling and disposal during synthesis?

Methodological Answer:

  • PPE Requirements : Use nitrile gloves, safety goggles, and fume hoods with >100 ft/min face velocity during solvent evaporation or hydrogenation steps .
  • Waste Management : Quench reactive intermediates (e.g., Pd/C catalysts) with 10% aqueous HCl before disposal. Collect organic waste in halogen-resistant containers .
  • Spill Control : Absorb spills with vermiculite, neutralize acidic residues with sodium bicarbonate, and dispose per EPA guidelines .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.